molecular formula C25H31NO7 B154344 tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate CAS No. 186374-95-8

tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate

Cat. No.: B154344
CAS No.: 186374-95-8
M. Wt: 457.5 g/mol
InChI Key: RAMUUTDCIDNGQY-KRWDZBQOSA-N
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Description

Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate is a complex organic compound, notable for its distinctive chemical structure and properties. This compound is characterized by its multiple methoxy groups and a carbonyl group, making it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate, several key steps are involved:

  • Formation of the Benzo[a]heptalen Core: : The initial step often involves the construction of the benzo[a]heptalen skeleton through a series of cyclization reactions.

  • Introduction of Methoxy Groups: : Methoxylation is achieved via nucleophilic substitution reactions, using suitable methoxylating agents under controlled conditions.

  • Carbamate Formation: : The final step typically involves the introduction of the carbamate moiety. This is done by reacting the corresponding amine with tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimizations for yield and purity. This includes:

  • Optimization of Reaction Conditions: : Precise control over temperature, pressure, and reactant concentrations.

  • Use of Catalysts: : Employing specific catalysts to improve reaction efficiency.

  • Purification: : Implementing purification techniques like recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often at the methoxy groups, yielding hydroxyl derivatives.

  • Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents.

Major Products

The reactions yield various derivatives, depending on the reaction conditions and reagents used. Oxidation typically produces hydroxylated compounds, while reduction leads to alcohols. Substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate has wide-ranging applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studies on its biological activity, including potential as an inhibitor of specific enzymes.

  • Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

  • Industry: : Applied in the development of new materials or as a specialized reagent in various industrial processes.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to the active site, altering the enzyme's activity.

  • Pathway Modulation: : The compound can influence cellular pathways, potentially leading to therapeutic effects.

  • Binding Affinity: : Its multiple functional groups allow for strong binding interactions with various biological targets.

Comparison with Similar Compounds

Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate can be compared with other similar compounds based on its unique features:

  • Similar Compounds: : Compounds like N-(7-methoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate and N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)carbamate share structural similarities.

  • Uniqueness: : The presence of multiple methoxy groups and a tert-butyl carbamate moiety differentiates it from other analogs, potentially offering distinct reactivity and biological activity.

This compound’s distinct molecular structure and properties make it a valuable subject of study across various scientific disciplines. Its synthesis, reactivity, and applications in research contribute to its importance in the field of chemistry and beyond.

Properties

IUPAC Name

tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-25(2,3)33-24(28)26-17-10-8-14-12-20(30-5)22(31-6)23(32-7)21(14)15-9-11-19(29-4)18(27)13-16(15)17/h9,11-13,17H,8,10H2,1-7H3,(H,26,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMUUTDCIDNGQY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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